molecular formula C18H22N4O2 B6543960 1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea CAS No. 1705360-36-6

1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea

Cat. No.: B6543960
CAS No.: 1705360-36-6
M. Wt: 326.4 g/mol
InChI Key: JXHLMNGKHKTSJY-UHFFFAOYSA-N
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Description

Phthalazine derivatives, such as the one you’re asking about, are a class of compounds that have been studied for their potential biological activities . The presence of the cyclopentyl group, the phthalazinone core, and the prop-2-en-1-yl urea could suggest a variety of potential properties and uses, depending on the specific configuration and substituents.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a phthalazinone core, a cyclopentyl group, and a prop-2-en-1-yl urea. These groups could potentially interact in various ways depending on their relative positions and the presence of any other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and stability could be influenced by the phthalazinone core, the cyclopentyl group, and the prop-2-en-1-yl urea .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the specific biological target. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information, it’s difficult to provide a detailed safety profile for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or materials science .

Properties

IUPAC Name

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-11-19-18(24)20-12-16-14-9-5-6-10-15(14)17(23)22(21-16)13-7-3-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHLMNGKHKTSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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